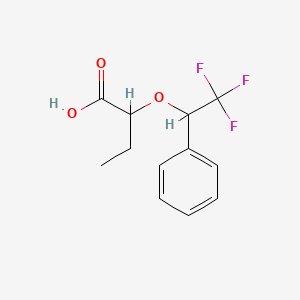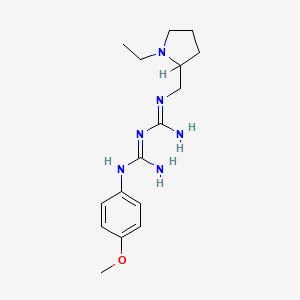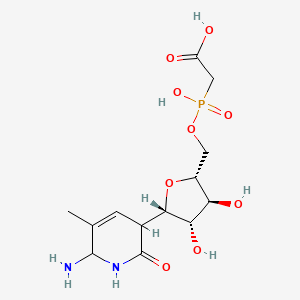
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol is a chemical compound with the molecular formula C13H22O. It is a derivative of indene, characterized by its unique structure that includes a methano bridge and multiple methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol typically involves the hydrogenation of related indene derivatives under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and precise control over reaction parameters is crucial for large-scale production .
化学反应分析
Types of Reactions
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and as a stabilizer in certain polymer formulations
作用机制
The mechanism of action of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
相似化合物的比较
Similar Compounds
Sativene: A similar compound with a methano bridge and multiple methyl groups.
Cedrene: Another related compound with a similar structure but different functional groups.
β-Funebrene: Shares structural similarities but differs in its chemical properties
Uniqueness
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol is unique due to its specific arrangement of methyl groups and the presence of a methano bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
59153-95-6 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
2,2,7-trimethyltricyclo[4.3.1.03,7]decan-3-ol |
InChI |
InChI=1S/C13H22O/c1-11(2)9-4-6-12(3)10(8-9)5-7-13(11,12)14/h9-10,14H,4-8H2,1-3H3 |
InChI 键 |
CMXNZZUTVVYBLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC3(C1(CCC3C2)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


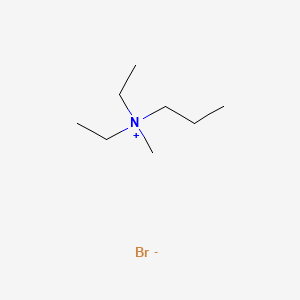


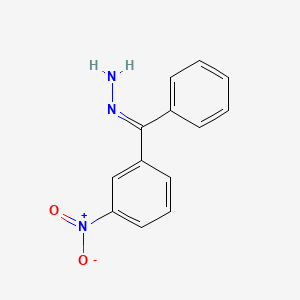


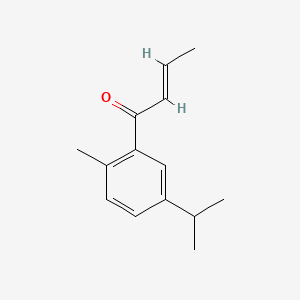
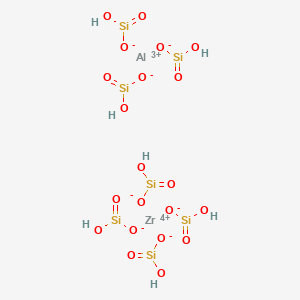
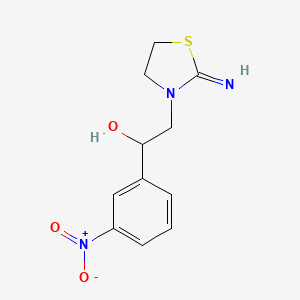
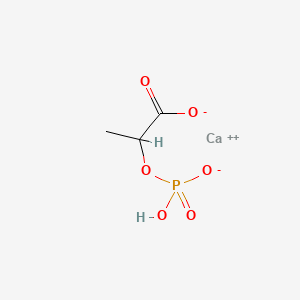
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
